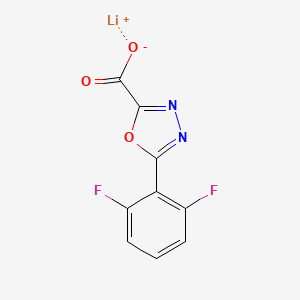

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate” likely contains a lithium atom, a 2,6-difluorophenyl group, and a 1,3,4-oxadiazole-2-carboxylate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Molecular Structure Analysis

The molecular structure would likely be influenced by the presence of the 1,3,4-oxadiazole ring and the 2,6-difluorophenyl group .Chemical Reactions Analysis

The compound may undergo reactions typical of oxadiazoles and difluorophenyls. For instance, oxadiazoles can participate in nucleophilic substitution reactions, and difluorophenyls can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the lithium atom might make the compound ionic and soluble in polar solvents .科学的研究の応用

Synthesis and Reactivity

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate plays a significant role in synthetic chemistry, especially in the preparation of complex organic molecules. The compound's reactivity has been explored in various contexts, such as in the synthesis of ladder pi-conjugated skeletons and the preparation of specific lithium carboxylate frameworks. One study demonstrates the use of lithium naphthalenide to induce carbonyl reduction over acetylene reduction, leading to the formation of methylene-bridged stilbenes and dibenzo[a,e]pentalenes, which are important ladder pi-conjugated skeletons with applications in organic electronics and photonics (Zhang et al., 2009). Additionally, the synthesis and structural characterization of various lithium carboxylate frameworks have been conducted, revealing novel 3D lithium–organic frameworks with potential applications in material science (Aliev et al., 2014).

Catalysis

In catalysis, this compound and related compounds have been utilized as catalysts or catalytic agents in various chemical transformations. For instance, lithium tetrakis(pentafluorophenyl)borate has been shown to effectively catalyze Friedel–Crafts benzylation reactions, indicating the potential for lithium-based compounds to act as catalysts in aromatic substitution reactions (MukaiyamaTeruaki et al., 2000).

Material Science

This compound has applications in material science, particularly in the development of lithium-ion batteries and photoluminescent materials. Research into lithium difluoro(oxalato)borate as an additive in lithium-ion batteries demonstrates the compound's role in enhancing the electrochemical performance of high-voltage cathodes and high-capacity anodes at elevated temperatures, offering insights into the design of more efficient and durable battery systems (Lee et al., 2014). Furthermore, studies on lithium carboxylate frameworks reveal guest-dependent photoluminescence behavior, suggesting applications in the development of new luminescent materials (Aliev et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

lithium;5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O3.Li/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTBTXHTWMMJEM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F2LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)

![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)

![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)

![1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide](/img/structure/B2700902.png)

![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)

![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)

![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)

![4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine](/img/structure/B2700909.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)